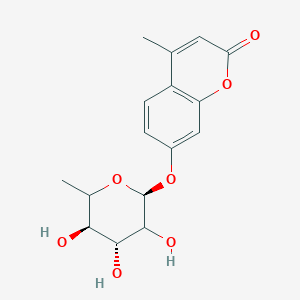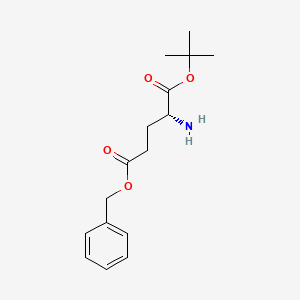
Paph-alpha-d-glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paph-alpha-d-glc, also known as 4-aminophenyl alpha-D-glucopyranoside, is a chemical compound with the molecular formula C12H17NO6 and a molecular weight of 271.27 g/mol It is characterized by the presence of an aminophenyl group attached to an alpha-D-glucopyranoside moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Paph-alpha-d-glc typically involves the glycosylation of 4-aminophenol with a suitable glucosyl donor. One common method involves the use of alpha-D-glucopyranosyl bromide as the glucosyl donor, which reacts with 4-aminophenol in the presence of a base such as silver oxide to yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
化学反応の分析
Types of Reactions
Paph-alpha-d-glc can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl groups on the glucopyranoside moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenyl group can yield quinone derivatives, while substitution reactions can produce a variety of glucopyranoside derivatives with different functional groups .
科学的研究の応用
Paph-alpha-d-glc has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
作用機序
The mechanism of action of Paph-alpha-d-glc involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The aminophenyl group can also interact with cellular components, potentially influencing cellular processes and signaling pathways .
類似化合物との比較
Paph-alpha-d-glc can be compared with other similar compounds such as:
4-Methylumbelliferyl-alpha-D-glucopyranoside: This compound is used as a fluorogenic substrate for the identification and analysis of alpha-glucosidase activity.
Alpha-D-galacturonic acid: This compound is involved in various biochemical processes and has different functional properties compared to this compound.
The uniqueness of this compound lies in its specific structure, which combines an aminophenyl group with an alpha-D-glucopyranoside moiety, providing distinct chemical and biological properties .
特性
IUPAC Name |
(2R,4R,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8?,9-,10-,11?,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-GFYNWQOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate](/img/structure/B7839026.png)
![(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B7839034.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/structure/B7839039.png)






![(2S)-2-(methylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7839100.png)

